

The Core Mechanism: Fusion-Mediated ALK Activation

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Compound of Interest

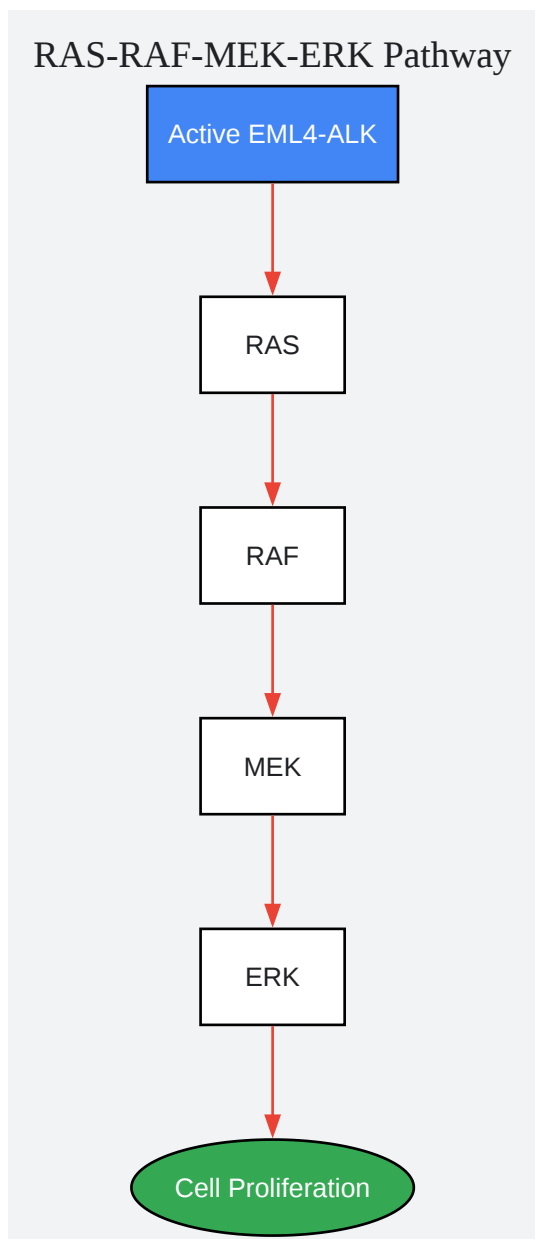
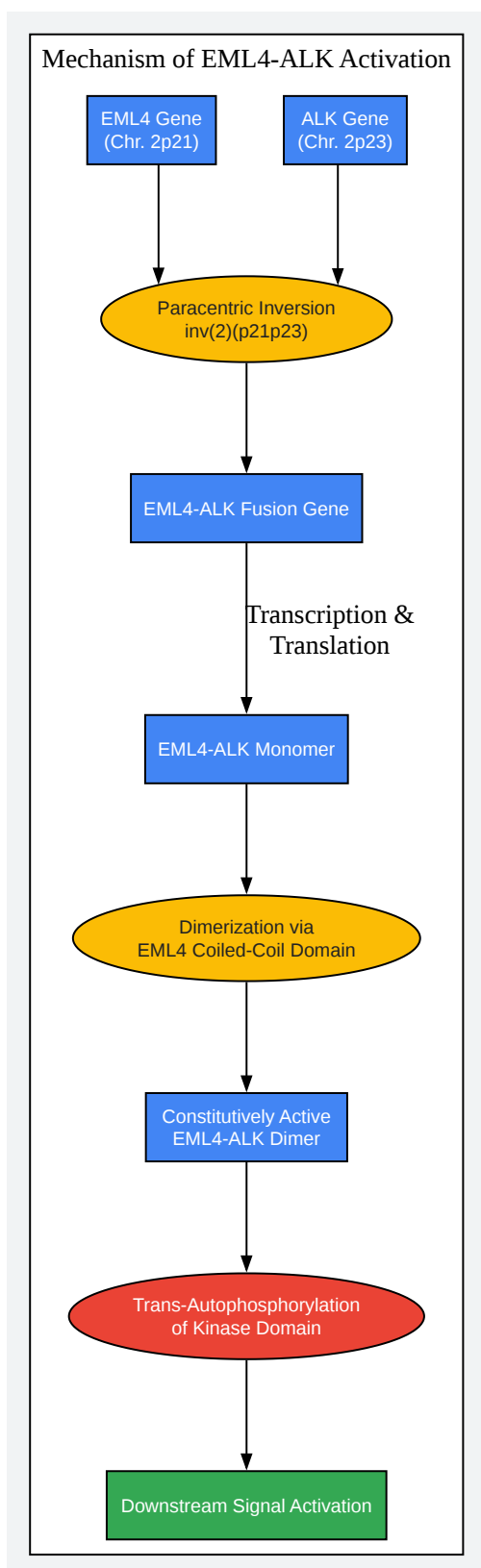
Compound Name: EML 425

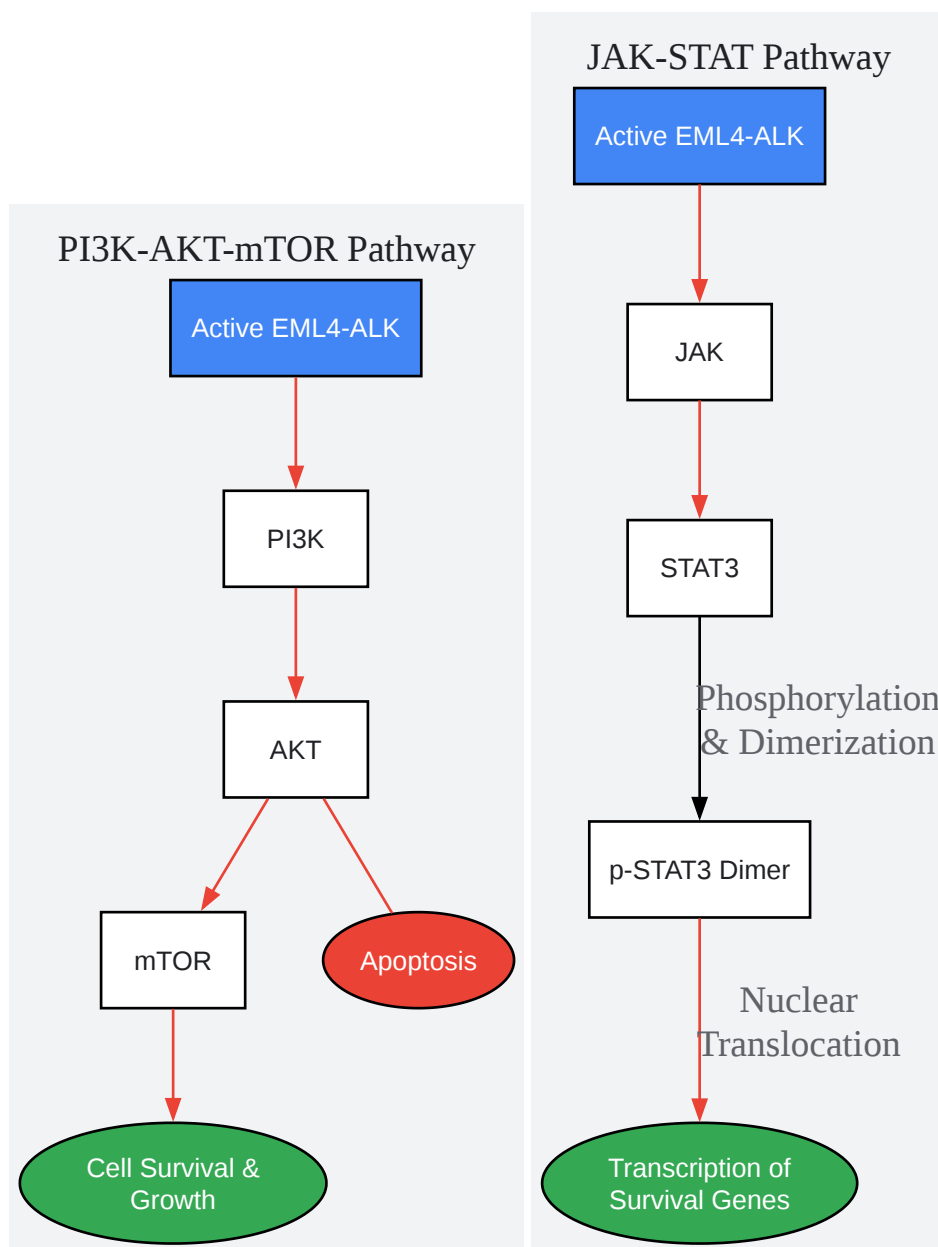
Cat. No.: B15570491

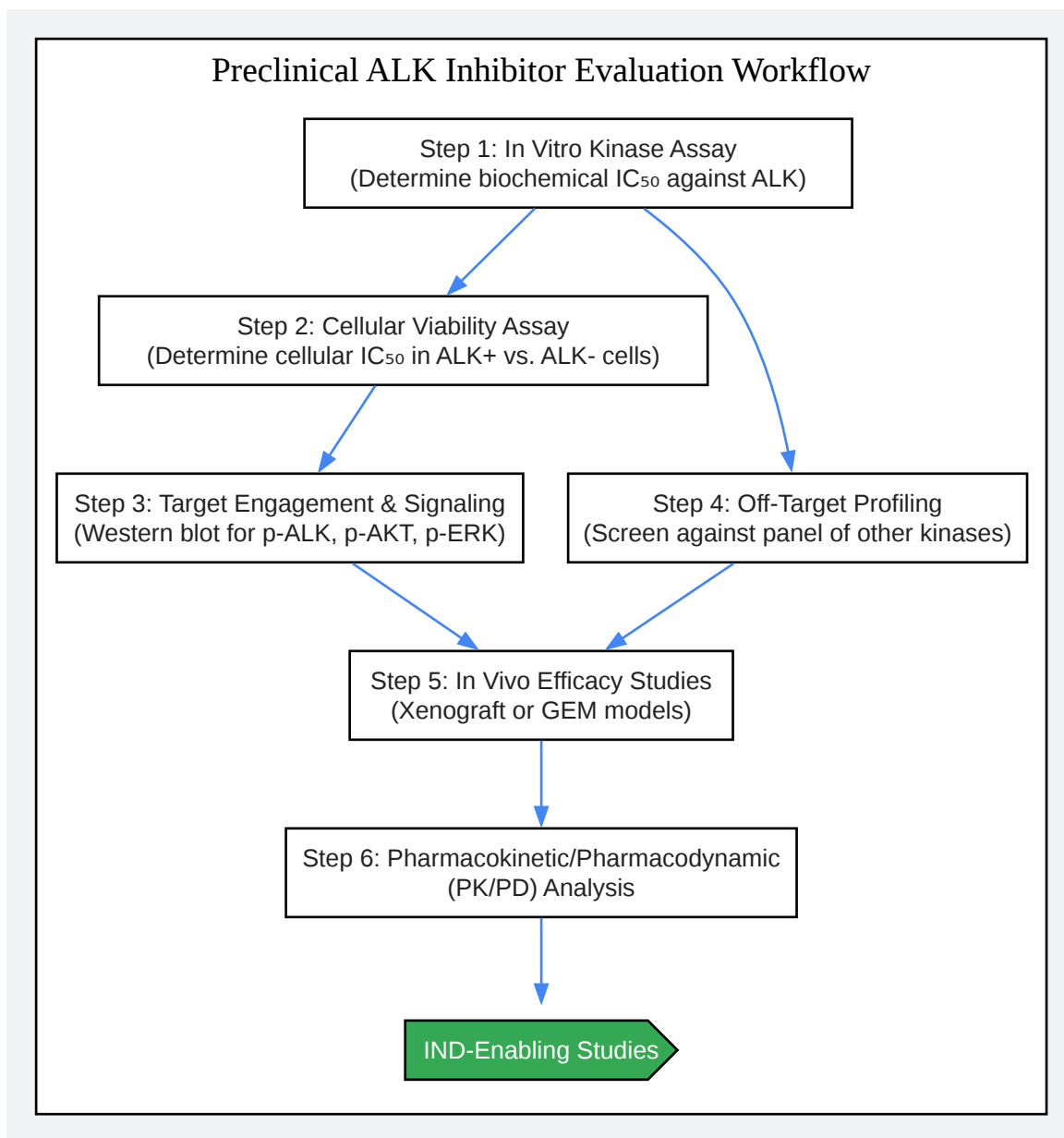
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The native ALK gene on chromosome 2p23 encodes a receptor tyrosine kinase involved in nervous system development. In cancer, chromosomal rearrangements, such as the small paracentric inversion that creates the EML4-ALK fusion, lead to the expression of a chimeric oncoprotein.

The fusion partner, in this case, EML4, provides a crucial component: an N-terminal coiled-coil domain. This domain induces spontaneous, ligand-independent dimerization or oligomerization of the EML4-ALK fusion protein. This forced proximity allows the intracellular ALK kinase domains to trans-autophosphorylate, resulting in constitutive, unregulated kinase activity that drives oncogenesis.







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